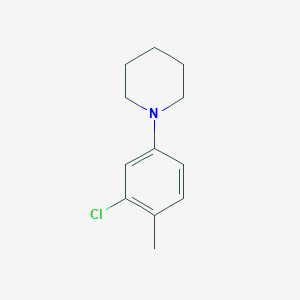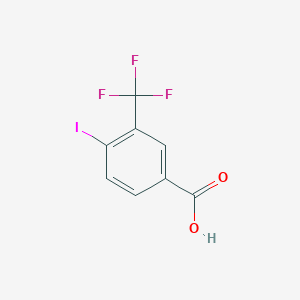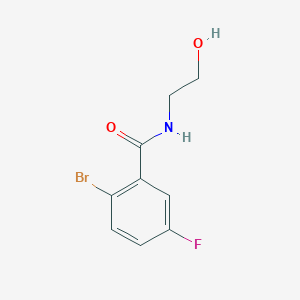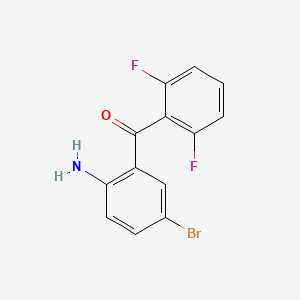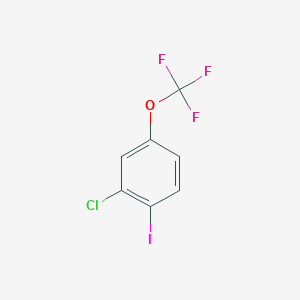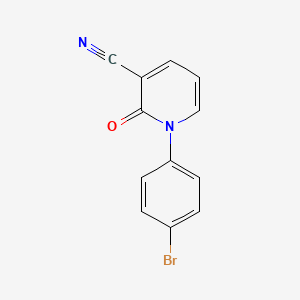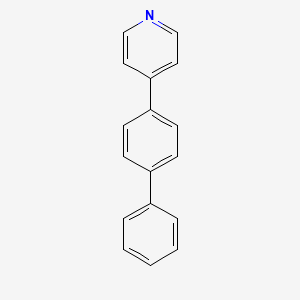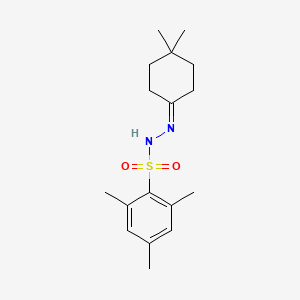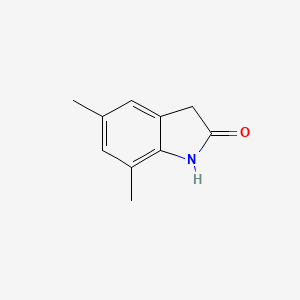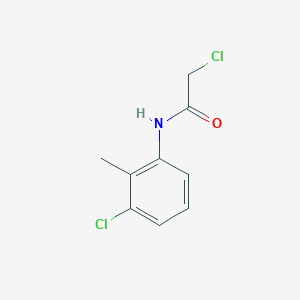
2-氯-N-(3-氯-2-甲基苯基)乙酰胺
描述
2-chloro-N-(3-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO It is a derivative of acetamide, where the amide nitrogen is substituted with a 3-chloro-2-methylphenyl group and the acetamide carbon is substituted with a chlorine atom
科学研究应用
2-chloro-N-(3-chloro-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a useful building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly in the context of amide bond hydrolysis.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
作用机制
Target of Action
Similar compounds such as chloroacetanilide herbicides are known to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Mode of Action
It’s likely that it interacts with its targets by inhibiting protein synthesis in susceptible plants, similar to other chloroacetamide herbicides .
Biochemical Pathways
Related compounds are known to disrupt the synthesis of vlcfas, which are crucial for the normal function of cells .
Pharmacokinetics
Similar compounds are known to be absorbed by the shoots and roots of germinating plants .
Result of Action
Similar compounds are known to inhibit the growth of plants by disrupting the synthesis of vlcfas .
Action Environment
The action, efficacy, and stability of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide can be influenced by environmental factors. For instance, some moisture is required following pre-emergence application, although it is more active in dry conditions than other chloroacetamide herbicides .
生化分析
Biochemical Properties
2-chloro-N-(3-chloro-2-methylphenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are essential for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-chloro-N-(3-chloro-2-methylphenyl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to 2-chloro-N-(3-chloro-2-methylphenyl)acetamide can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects are also observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
2-chloro-N-(3-chloro-2-methylphenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may influence the activity of cofactors required for enzymatic reactions .
Transport and Distribution
The transport and distribution of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters and distributed to various tissues based on its affinity for specific binding proteins .
Subcellular Localization
The subcellular localization of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide typically involves the reaction of 3-chloro-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-2-methylaniline+chloroacetyl chloride→2-chloro-N-(3-chloro-2-methylphenyl)acetamide
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-chloro-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the acetamide carbon can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-methylaniline and chloroacetic acid.
Oxidation and Reduction: While the compound itself is relatively stable, the aromatic ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia can be used in solvents like ethanol or water.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the aromatic ring.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include substituted amides, thioamides, or ethers.
Hydrolysis: The major products are 3-chloro-2-methylaniline and chloroacetic acid.
Oxidation: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized derivatives.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(2-methylphenyl)acetamide
- 2-chloro-N-(4-chlorophenyl)acetamide
Uniqueness
2-chloro-N-(3-chloro-2-methylphenyl)acetamide is unique due to the presence of both chlorine and methyl substituents on the aromatic ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities.
This detailed overview provides a comprehensive understanding of 2-chloro-N-(3-chloro-2-methylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZOMYDYUYMZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280218 | |
| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99585-94-1 | |
| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3'-DICHLORO-ORTHO-ACETOTOLUIDIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


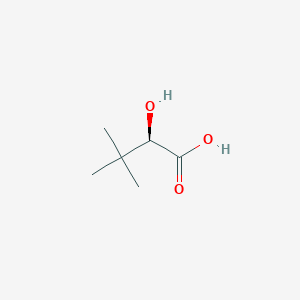
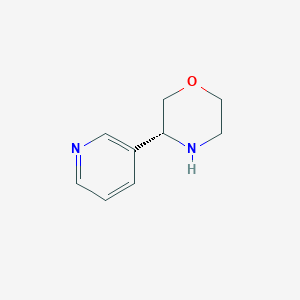
![(R)-(2-Methyl-6-nitro-2,3-dihydro-imidazo[2,1-b]oxazol-2-yl)-methanol](/img/structure/B1604479.png)
